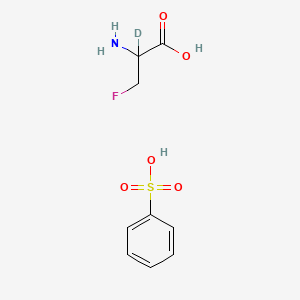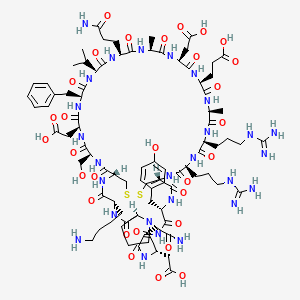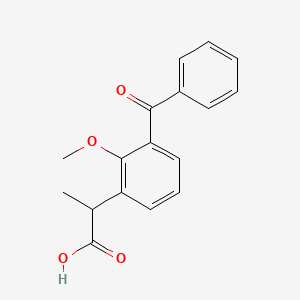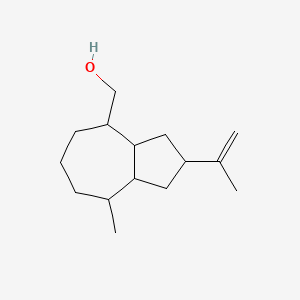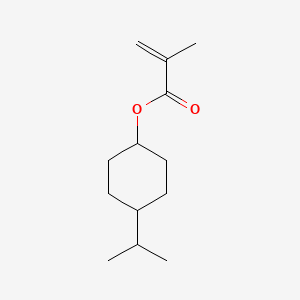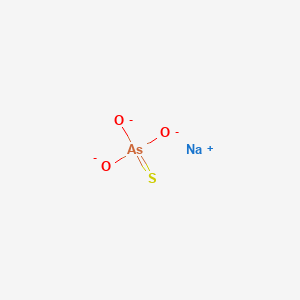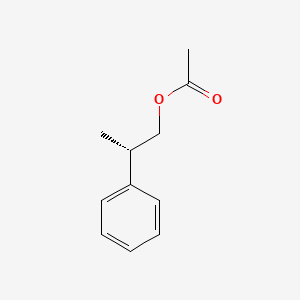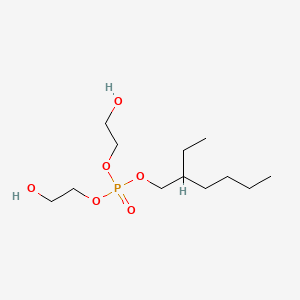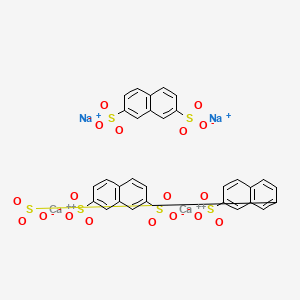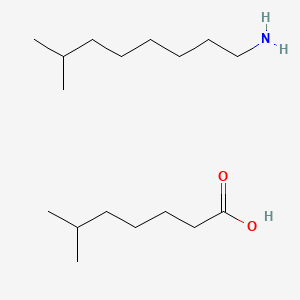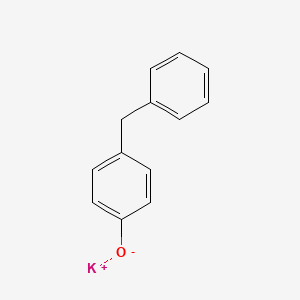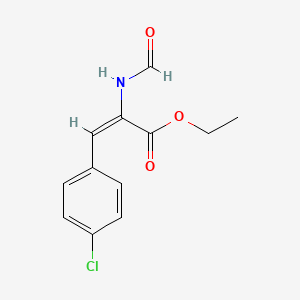
Ethyl 2-formamido (4-chlorophenyl) acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-formamido (4-chlorophenyl) acrylate is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of acrylate, featuring a formamido group attached to the ethyl ester of 4-chlorophenyl acrylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (4-chlorophenyl) acrylate typically involves the reaction of 4-chlorophenyl acrylate with formamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Materials: 4-chlorophenyl acrylate and formamide.
Catalyst: A suitable catalyst such as a base (e.g., triethylamine) or an acid (e.g., hydrochloric acid) is used.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (e.g., 60-80°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido (4-chlorophenyl) acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formamido group to an amine group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Ethyl 2-formamido (4-chlorophenyl) acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-formamido (4-chlorophenyl) acrylate involves its interaction with molecular targets through its functional groups. The formamido group can participate in hydrogen bonding and other interactions, while the acrylate moiety can undergo polymerization reactions. These interactions and reactions contribute to the compound’s effects in various applications .
Comparison with Similar Compounds
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the formamido and 4-chlorophenyl groups.
Methyl 2-formamido (4-chlorophenyl) acrylate: Similar but with a methyl ester instead of an ethyl ester.
4-Chlorophenyl acrylate: Lacks the formamido group.
Uniqueness
This compound is unique due to the presence of both the formamido and 4-chlorophenyl groups, which impart specific chemical and physical properties.
Properties
CAS No. |
136986-62-4 |
|---|---|
Molecular Formula |
C12H12ClNO3 |
Molecular Weight |
253.68 g/mol |
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)-2-formamidoprop-2-enoate |
InChI |
InChI=1S/C12H12ClNO3/c1-2-17-12(16)11(14-8-15)7-9-3-5-10(13)6-4-9/h3-8H,2H2,1H3,(H,14,15)/b11-7+ |
InChI Key |
NHMYKWNMIPBQKB-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)Cl)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


